

# Optical and electrical properties of stoichiometric ZrN films

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Compound Name: Zirconium nitride

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An In-depth Technical Guide to the Optical and Electrical Properties of Stoichiometric **Zirconium Nitride (ZrN)** Films

## Introduction

**Zirconium Nitride (ZrN)** is a refractory transition metal nitride that has garnered significant interest for a wide array of applications, including hard and wear-resistant coatings, diffusion barriers in microelectronics, and more recently, in the field of plasmonics.[1][2] Its properties, such as a gold-like color, high hardness, excellent thermal stability, and good electrical conductivity, are intrinsically linked to its stoichiometry.[3][4][5] This guide provides a comprehensive overview of the optical and electrical characteristics of high-quality, stoichiometric ZrN films, intended for researchers and scientists. The properties of these films are highly sensitive to deposition conditions, which control the stoichiometry and microstructure.[2][3][6]

## Electrical Properties

Stoichiometric ZrN is a metallic conductor with low electrical resistivity. The conductivity is attributed to the significant density of states at the Fermi level, arising from the Zr(4d)-N(2p) hybridized bands and Zr-Zr metallic bonds.[7] Deviations from stoichiometry, typically resulting from nitrogen vacancies or excess nitrogen, lead to increased electron scattering and a rapid increase in resistivity.[4][8] The lowest resistivity is consistently observed in films with a Zr:N ratio close to 1.[3][6]

Table 1: Summary of Electrical Properties for Stoichiometric ZrN Films

Property	Value	Deposition Method	Notes
Electrical Resistivity ( $\rho$ )	12.0 $\mu\Omega\cdot\text{cm}$	Epitaxial Sputtering	Measured at room temperature on epitaxial ZrN/MgO(001) layers.[9]
Electrical Resistivity ( $\rho$ )	20 $\mu\Omega\cdot\text{cm}$	Reactive Sputtering	For nearly stoichiometric films; decreases by ~20% after a 1000°C anneal. [10]
Electrical Resistivity ( $\rho$ )	~22 $\mu\Omega\cdot\text{cm}$	Powder Metallurgy	Converted from conductivity of $450 \times 10^4 \Omega^{-1} \text{m}^{-1}$ for high-purity, near-theoretical density samples.[4]
Electrical Resistivity ( $\rho$ )	38 $\mu\Omega\cdot\text{cm}$	MOCVD	Demonstrates the potential of MOCVD for producing highly conductive films.[11]
Superconducting Transition Temperature ( $T_c$ )	7.5 - 8 K	Reactive Sputtering	A sharp transition indicates good compositional homogeneity.[10]
Superconducting Transition Temperature ( $T_c$ )	10.4 K	Epitaxial Sputtering	Higher $T_c$ observed in highly ordered epitaxial films.[9]

| Work Function ( $\Phi$ ) | 4.6 V | Reactive Sputtering | Suitable for MOS gate electrode applications.[10] |

## Optical Properties

Stoichiometric ZrN exhibits distinctive optical properties, characterized by high reflectance in the infrared region and a pronounced reflectance minimum in the visible or near-UV range, which gives it a characteristic golden hue.[3][12] This behavior is similar to noble metals like gold and is driven by free-electron (intraband) absorption at longer wavelengths and interband transitions at shorter wavelengths. The optical properties can be effectively described by the Drude model for free electrons.[12]

The dielectric function,  $\epsilon(\omega) = \epsilon_1(\omega) + i\epsilon_2(\omega)$ , is a key descriptor of the optical response. For plasmonic applications, a key parameter is the epsilon-near-zero (ENZ) wavelength ( $\lambda_{\epsilon_1=0}$ ), where the real part of the dielectric permittivity crosses zero. This wavelength can be tuned by altering the film's stoichiometry.[13]

Table 2: Summary of Optical Properties for Stoichiometric ZrN Films

Property	Value	Wavelength Range	Notes
Reflectance Minimum	< 10%	~350 nm	A pronounced reflectance step occurs in the visible spectrum. [12]
Infrared Reflectance	> 90%	Infrared	High reflectance is characteristic of its metallic nature.[12]
Plasma Energy ( $\hbar\omega_p$ )	6.6 - 7.5 eV	-	Determined from Drude model fitting of optical data.[12]
Relaxation Energy ( $\hbar/\tau$ )	0.29 - 0.36 eV	-	Represents electron scattering, determined from Drude model fitting.[12]
Epsilon-Near-Zero ( $\lambda@ \epsilon_1=0$ )	~460 nm	Visible	For stoichiometric ( $x \approx 1$ ) ZrN <sub>x</sub> films.[13] This value can shift by 150-200 nm with a $\pm 20\%$ change in stoichiometry.[13]
Refractive Index (n)	Varies with wavelength	Visible-NIR	For a 60 nm thick film, n is ~1.5 at 400 nm and rises to ~2.5 at 1000 nm.[12]

| Extinction Coefficient (k) | Varies with wavelength | Visible-NIR | For a 60 nm thick film, k is ~2.5 at 400 nm and rises to ~4.5 at 1000 nm.[12] |

## Experimental Protocols

The synthesis and characterization of stoichiometric ZrN films require precise control over deposition parameters and rigorous analysis.

## Film Deposition

Reactive magnetron sputtering is a widely used and versatile technique for depositing high-quality ZrN films.[2]

- Method: DC or RF Magnetron Sputtering
- Target: High-purity Zirconium (Zr) target.
- Substrates: Si(100) wafers, quartz, or stainless steel are commonly used.[6][8][14]  
Substrates are typically cleaned ultrasonically in acetone and ethanol.[15]
- Vacuum Conditions:
  - Base Pressure: A high vacuum is established, typically in the range of  $1 \times 10^{-7}$  to  $8 \times 10^{-3}$  Pa, to minimize contaminants.[8][14]
  - Working Pressure: Maintained at a higher pressure (e.g., 0.45 - 0.67 Pa) by flowing sputtering and reactive gases.[8][14]
- Sputtering Gases: A mixture of an inert gas (typically Argon, Ar) and a reactive gas (Nitrogen,  $N_2$ ) is used. The key to achieving stoichiometry is precise control of the  $N_2$  partial pressure or the  $N_2$ /Ar flow ratio.[3][16] The optimal  $N_2$ /(Ar+ $N_2$ ) ratio for stoichiometric films is often found to be in a narrow range (e.g., 1.88%).[6]
- Substrate Temperature: Deposition can be performed at room temperature, but heating the substrate (e.g., to 500°C) can improve film quality and crystallinity.[1][12]
- Intermediate Layer: A thin metallic Zr layer is sometimes deposited first to improve the adhesion of the subsequent ZrN film to the substrate.[14]

## Film Characterization

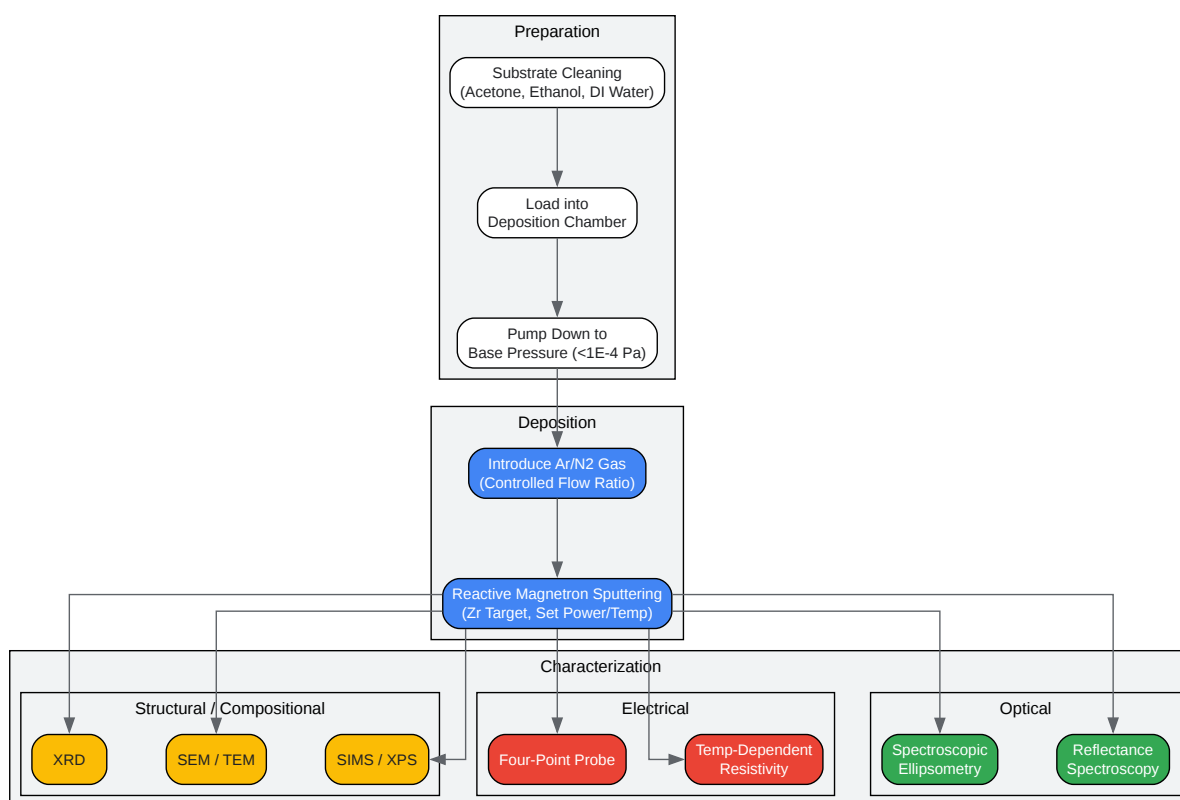
A multi-technique approach is necessary to fully characterize the properties of ZrN films.

- Structural and Compositional Analysis:
  - X-Ray Diffraction (XRD): Used to identify the crystal structure (stoichiometric ZrN has a face-centered cubic, rocksalt structure), determine preferred orientation, and estimate crystallite size.[\[14\]](#)[\[17\]](#)
  - X-ray Photoelectron Spectroscopy (XPS): Confirms the formation of the Zr-N bond and can detect surface oxidation.[\[1\]](#)
  - Secondary Ion Mass Spectrometry (SIMS): Employed for accurate determination of the nitrogen-to-metal ratio (stoichiometry).[\[13\]](#)
  - Scanning/Transmission Electron Microscopy (SEM/TEM): Used to investigate surface morphology, film thickness, and microstructure, such as grain structure.[\[1\]](#)[\[14\]](#)[\[17\]](#)
- Electrical Measurements:
  - Four-Point Probe Technique: The standard method for measuring sheet resistance and calculating electrical resistivity.[\[3\]](#)[\[17\]](#)
  - Temperature-Dependent Resistivity: Measurements down to cryogenic temperatures are used to identify the dominant scattering mechanisms and determine the superconducting transition temperature ( $T_c$ ).[\[10\]](#)
- Optical Measurements:
  - Spectroscopic Ellipsometry: A powerful non-destructive technique used to measure the dielectric function ( $\epsilon_1$  and  $\epsilon_2$ ) and determine the optical constants ( $n$  and  $k$ ) over a wide spectral range.[\[12\]](#)[\[13\]](#)
  - UV-Vis-IR Spectrophotometry: Used to measure the spectral reflectance and transmittance of the films.[\[12\]](#)

## Visualized Workflows and Relationships

### Experimental Workflow for ZrN Film Characterization

The following diagram illustrates a typical workflow from film synthesis to comprehensive characterization.

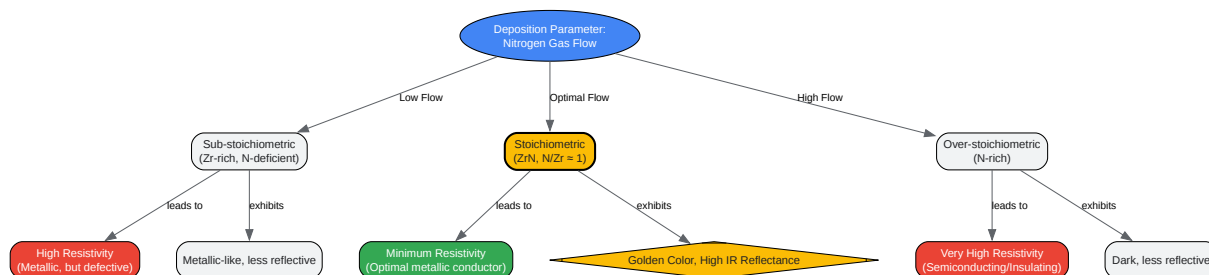


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Caption: Experimental workflow for ZrN film synthesis and characterization.

## Influence of Stoichiometry on ZrN Properties

This diagram illustrates the critical relationship between the nitrogen gas flow during sputtering, the resulting film stoichiometry, and its consequent effects on the key electrical and optical properties.



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Caption: Relationship between N<sub>2</sub> flow, stoichiometry, and resulting properties.

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## References

- 1. [epjap.org](http://epjap.org) [[epjap.org](http://epjap.org)]
- 2. [ideaexchange.uakron.edu](http://ideaexchange.uakron.edu) [[ideaexchange.uakron.edu](http://ideaexchange.uakron.edu)]
- 3. [pubs.aip.org](http://pubs.aip.org) [[pubs.aip.org](http://pubs.aip.org)]
- 4. [tandfonline.com](http://tandfonline.com) [[tandfonline.com](http://tandfonline.com)]
- 5. [tandfonline.com](http://tandfonline.com) [[tandfonline.com](http://tandfonline.com)]
- 6. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 7. First-principles study of Zr–N crystalline phases: phase stability, electronic and mechanical properties - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27233A [[pubs.rsc.org](http://pubs.rsc.org)]
- 8. [ri.conicet.gov.ar](http://ri.conicet.gov.ar) [[ri.conicet.gov.ar](http://ri.conicet.gov.ar)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 10. Electrical Characterization of ZrN | MRS Online Proceedings Library (OPL) | Cambridge Core [[cambridge.org](http://cambridge.org)]



- 11. ZrN films with low resistivity under different chamber pressures by MOCVD - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Optical constants and Drude analysis of sputtered zirconium nitride films [opg.optica.org]
- 13. OPG [opg.optica.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
- 16. ias.ac.in [ias.ac.in]
- 17. mdpi.com [mdpi.com]
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